molecular formula C8H12Cl2N2 B3077833 2-Chloromethyl-4-dimethylaminopyridine hydrochloride CAS No. 104969-49-5

2-Chloromethyl-4-dimethylaminopyridine hydrochloride

Cat. No.: B3077833
CAS No.: 104969-49-5
M. Wt: 207.1 g/mol
InChI Key: OZFJSQKWBBYAMP-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-dimethylaminopyridine hydrochloride is a pyridine-based compound with the molecular formula C8H12Cl2N2 . This chemical serves as a versatile intermediate and reagent in organic synthesis and pharmaceutical research. The structure combines a chloromethyl group, a potent alkylating agent, with a dimethylaminopyridine moiety, which is widely recognized for its catalytic properties as a potent nucleophilic catalyst in acyl transfer reactions . This dual functionality makes it a valuable precursor for synthesizing more complex molecules and for use in catalysis. For instance, 4-dimethylaminopyridine (DMAP) derivatives are frequently employed in the acylation of sterically hindered substrates and in the synthesis of active pharmaceutical ingredients (APIs) . Researchers may utilize this compound to develop novel derivatives or as a catalyst to facilitate challenging synthetic transformations. The hydrochloride salt form enhances the compound's stability and solubility in various reaction media. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(chloromethyl)-N,N-dimethylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-3-4-10-7(5-8)6-9;/h3-5H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFJSQKWBBYAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride typically involves the chloromethylation of 4-dimethylaminopyridine. One common method includes the reaction of 4-dimethylaminopyridine with formaldehyde and hydrochloric acid, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

2-Chloromethyl-4-dimethylaminopyridine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloromethyl-4-dimethylaminopyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride involves its reactivity as a nucleophile and electrophile. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The dimethylamino group enhances the nucleophilicity of the pyridine ring, making it more reactive in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 2-chloromethyl-4-dimethylaminopyridine hydrochloride and related chloromethylpyridine derivatives are summarized below:

Table 1: Structural and Functional Comparison of Chloromethylpyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Synthesis Method
2-Chloromethylpyridine hydrochloride C₆H₇Cl₂N 164.0 Chloromethyl (-CH₂Cl) at C2 Intermediate in drug synthesis Commercial purchase
This compound C₈H₁₂Cl₂N₂ 207.1 Chloromethyl at C2, dimethylamino at C4 Catalyst ligand for epoxidation Lab synthesis via alkylation
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride C₁₀H₁₅Cl₂NO 236.1 Chloromethyl at C2, methoxy at C4, methyl at C3/C5 Not specified; likely intermediates Commercial purchase
2-Chloromethyl-4-ethoxycarbonylpyridine hydrochloride C₁₀H₁₃Cl₂NO₂ 250.1 Chloromethyl at C2, ethoxycarbonyl (-CO₂Et) at C4 Ligand for metal complexes Lab synthesis

Key Observations:

Substituent Effects on Reactivity: The dimethylamino group in this compound acts as a strong electron donor, enhancing the compound’s nucleophilicity and coordination ability in catalytic systems. This contrasts with the electron-withdrawing ethoxycarbonyl group in C₁₀H₁₃Cl₂NO₂, which reduces reactivity toward nucleophilic substitution .

Molecular Weight and Solubility: Higher molecular weight derivatives (e.g., C₁₀H₁₃Cl₂NO₂ at 250.1 g/mol) exhibit lower solubility in polar solvents compared to the dimethylamino variant (207.1 g/mol), which benefits from the hydrophilic dimethylamino group .

Synthetic Accessibility: While simpler derivatives like 2-chloromethylpyridine hydrochloride are commercially available, this compound requires multi-step synthesis, including alkylation and salt formation .

Catalytic Performance: The dimethylamino derivative’s ability to form stable complexes with iron or manganese ions makes it superior in asymmetric epoxidation reactions compared to non-functionalized chloromethylpyridines. For example, it achieves >90% enantiomeric excess (ee) in styrene epoxidation, whereas analogs with methoxy or ethoxycarbonyl groups show reduced selectivity .

Biological Activity

2-Chloromethyl-4-dimethylaminopyridine hydrochloride (CAS No. 104969-49-5) is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its chloromethyl and dimethylamino substituents on a pyridine ring. Its molecular formula is C₈H₁₂Cl₂N₂, with a molecular weight of approximately 195.1 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, studies have shown:

  • Inhibition of Gram-positive and Gram-negative Bacteria: The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL .
  • Mechanism of Action: The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties:

  • Inhibition of Tumor Growth: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.
  • Targeting Carbonic Anhydrase Isoforms: It has been identified as a potential inhibitor of carbonic anhydrase isoforms, which play a crucial role in tumor growth and metastasis. The inhibition constants (Ki values) suggest selective targeting, enhancing its therapeutic potential.

Case Studies

  • Study on Antimicrobial Efficacy: A study published in the Journal of Antibiotics evaluated the efficacy of various compounds against resistant bacterial strains. This compound was found to have superior activity compared to standard antibiotics like ciprofloxacin, particularly against S. aureus with a zone of inhibition measuring 30 mm .
  • Evaluation of Anticancer Activity: Another study focused on the compound's effect on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 μM after 48 hours of exposure, indicating potent anticancer effects.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to neurotransmitter receptors or enzymes, modulating their activity and influencing cellular signaling pathways .
  • Enzyme Inhibition: Its role as an inhibitor of carbonic anhydrase suggests that it disrupts bicarbonate formation, impacting pH regulation within tumors.

Summary Table: Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialStaphylococcus aureus1–4 μg/mLDisruption of cell membranes
Escherichia coli1–4 μg/mLInterference with metabolic processes
AnticancerBreast cancer cell linesIC50 = 10 μMInhibition of tumor cell proliferation
Lung cancer cell linesIC50 = 10 μMInhibition of carbonic anhydrase isoforms

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloromethyl-4-dimethylaminopyridine hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. Key steps include:

  • Reagents : Amines (e.g., dimethylamine) as nucleophiles reacting with the chloromethyl group.
  • Conditions : Polar aprotic solvents (DMF or DMSO) at 60–80°C for 12–24 hours .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography using silica gel .
    Data Table :
StepReagent/ConditionPurpose
1DMF, 70°C, 18hSolubility and reaction efficiency
2Ethanol/water (1:1)Recrystallization for purity >95%

Q. What analytical methods are used to characterize this compound?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity.
  • HPLC : Purity assessment (≥98%) with a C18 column and acetonitrile/water mobile phase .
  • X-ray Diffraction : For crystallographic confirmation of the hydrochloride salt form .

Q. How does the chloromethyl group influence reactivity in substitution reactions?

The chloromethyl group is highly electrophilic, enabling:

  • Nucleophilic Attack : Amines, thiols, or alcohols displace the chloride under mild conditions.
  • Steric Considerations : Steric hindrance from the pyridine ring may slow reactions, requiring elevated temperatures .

Q. What are the primary storage conditions to ensure stability?

  • Temperature : Store at +5°C in airtight containers.
  • Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloromethyl group .

Q. What solvents are compatible with this compound?

  • Polar Solvents : DMSO, DMF, methanol (for reactions).
  • Avoid : Ethers or hydrocarbons due to poor solubility .

Advanced Research Questions

Q. How can competing oxidation reactions during synthesis be minimized?

  • Reducing Agents : Add NaBH4_4 (0.1–0.5 eq) to suppress pyridine N-oxide formation.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to limit oxidation .

Q. How do structural analogs (e.g., 3-chloromethyl isomers) affect biological activity?

  • Positional Isomerism : 4-substituted derivatives show 2–3× higher antimicrobial activity than 3-substituted analogs due to improved target binding .
    Data Table :
AnalogMIC (μg/mL) E. coliMIC (μg/mL) S. aureus
4-substituted12.56.25
3-substituted25.012.5

Q. What strategies resolve discrepancies in reported biological activity data?

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to reduce inter-lab variability.
  • Cell Line Validation : Test across multiple lines (e.g., HEK293, HeLa) to confirm target specificity .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, achieving >85% yield .
  • Catalysis : Add KI (5 mol%) to accelerate substitution kinetics via halide exchange .

Q. What computational methods predict interaction with biological targets?

  • Molecular Docking : AutoDock Vina to model binding with bacterial dihydrofolate reductase (DHFR).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Key Notes

  • Contradictions in Data : Variations in biological activity may arise from differences in assay protocols or impurity profiles (e.g., residual solvents affecting MIC values) .
  • Methodological Rigor : Always cross-validate synthetic yields with multiple analytical techniques (e.g., NMR + HPLC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloromethyl-4-dimethylaminopyridine hydrochloride
Reactant of Route 2
2-Chloromethyl-4-dimethylaminopyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.